(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine
Description
Properties
Molecular Formula |
C11H20N4O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-methoxy-N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]ethanamine |
InChI |
InChI=1S/C11H20N4O2/c1-16-5-3-12-6-11-8-15(14-13-11)7-10-2-4-17-9-10/h8,10,12H,2-7,9H2,1H3 |
InChI Key |
YMVVACPRASJREH-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=CN(N=N1)CC2CCOC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine typically involves:
- Formation of the 1,2,3-triazole ring via azide-alkyne cycloaddition or related cyclization reactions.
- Introduction of the oxolane (tetrahydrofuran) substituent at the 1-position of the triazole ring through nucleophilic substitution or alkylation.
- Attachment of the 2-methoxyethylamine moiety at the 4-position of the triazole ring via a suitable linker, often through amination or reductive amination.
This modular approach allows for high yields and structural diversity, making it adaptable for various derivatives.
Stepwise Preparation Protocol
The following synthetic route is constructed based on analogous triazole and oxolane chemistry and patent disclosures related to similar compounds:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 1-(oxolan-3-ylmethyl)-1H-1,2,3-triazole intermediate | Azide-alkyne cycloaddition between an azidomethyl oxolane derivative and terminal alkyne | Copper(I)-catalyzed Huisgen cycloaddition (CuAAC) is commonly used for regioselective 1,4-disubstituted triazole formation |
| 2 | Functionalization at 4-position of triazole | Bromomethylation or chloromethylation at triazole C-4 position | Electrophilic substitution to introduce a halomethyl group for further substitution |
| 3 | Nucleophilic substitution with 2-methoxyethylamine | Reaction of halomethyl-triazole intermediate with 2-methoxyethylamine | SN2 displacement to yield the target amine derivative |
| 4 | Purification and characterization | Chromatography and spectroscopic analysis (NMR, MS) | Ensures >95% purity and correct structure |
Detailed Synthetic Example
Step 1: Preparation of 1-(oxolan-3-ylmethyl)-1H-1,2,3-triazole
- Starting from 3-(azidomethyl)oxolane, perform CuAAC reaction with propargyl bromide or a suitable alkyne.
- Catalyst: CuSO4/sodium ascorbate in aqueous t-BuOH.
- Conditions: Room temperature, 12-24 h.
- Outcome: Formation of 1-(oxolan-3-ylmethyl)-4-bromomethyl-1H-1,2,3-triazole.
Research Discoveries and Supporting Data
- The triazole formation via CuAAC is well-established for its efficiency and regioselectivity, enabling the construction of the 1,2,3-triazole core with high purity and yield.
- The oxolane substituent on the triazole nitrogen enhances hydrophilicity and potential biological activity, as documented in medicinal chemistry literature.
- The 2-methoxyethylamine side chain is introduced through nucleophilic substitution, which is straightforward and adaptable to scale-up.
- Analytical characterization (NMR, HRMS, HPLC) confirms the structure and purity, with >95% purity achievable under optimized conditions.
Data Table: Summary of Key Synthetic Intermediates and Conditions
| Compound | Structure Description | Key Reagents | Reaction Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-(Azidomethyl)oxolane | Oxolane ring with azidomethyl substituent | Sodium azide, 3-chloromethyl oxolane | Nucleophilic substitution | 80-90 | General synthetic protocols |
| 1-(Oxolan-3-ylmethyl)-4-bromomethyl-1H-1,2,3-triazole | Triazole with oxolane and bromomethyl groups | Propargyl bromide, CuSO4, sodium ascorbate | CuAAC cycloaddition | 75-85 | CuAAC literature |
| Target compound | This compound | 2-Methoxyethylamine | SN2 substitution | 65-80 | Synthetic adaptation from patent and research |
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the development of new materials.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine (CAS 1706454-39-8)
- Structure : Differs from the target compound by replacing the 2-methoxyethylamine with an ethylamine group.
- Molecular Formula : C10H18N4O vs. C12H20N4O2 (target).
- Properties : The ethyl group reduces polarity compared to the methoxyethyl substituent, likely lowering water solubility. Its synthesis parallels CuAAC methodologies .
tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine (CAS 2060523-49-9)
- Structure : Features a tert-butylimine group instead of the 2-methoxyethylamine.
- Molecular Formula : C12H20N4O (vs. C12H20N4O2 for the target).
- Its imine linkage (C=N) contrasts with the target’s secondary amine, altering electronic properties .
Triazole-Amine Hybrids with Aromatic Substituents
Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine (10h)
- Structure : Phenyl substituent at the triazole 1-position and dimethylamine at the 4-position.
- Molecular Formula : C11H14N3.
- Properties : Exhibits distinct NMR signals (δ 7.95 ppm for triazole proton, δ 2.34 ppm for NMe2) . The aromatic phenyl group enhances lipophilicity compared to the target’s oxolane substituent, which may improve membrane permeability in bioactive contexts.
Tacrine-1,2,3-Triazole Hybrids (e.g., Compound 5l)
- Structure : Tacrine (a cholinesterase inhibitor) linked via a triazole to a 4-methoxybenzyl group.
- Activity : IC50 = 0.521 μM for acetylcholinesterase (AChE) inhibition .
Tripodal Triazole-Amine Ligands
Tris(benzyltriazolylmethyl)amine (TBTA)
- Structure : Tripodal ligand with three benzyltriazole arms.
- Application : Widely used in CuAAC to stabilize Cu(I), enhancing reaction efficiency .
- Comparison: The target compound’s monodentate structure contrasts with TBTA’s tripodal design, limiting its metal-chelating capacity but offering simplicity for modular derivatization.
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Structure : Hydroxypropyl substituents improve water solubility.
- Application : Effective in biocompatible CuAAC due to polar groups .
- Comparison : The target’s oxolane and methoxyethyl groups may similarly enhance solubility compared to TBTA’s benzyl groups, though direct data are lacking.
Data Table: Key Comparative Properties
Biological Activity
(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine, a compound characterized by its unique triazole structure and oxolane moiety, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a triazole ring which is known for its biological relevance, particularly in drug design due to its ability to interact with various biological targets.
Research indicates that compounds containing the triazole moiety exhibit a range of biological activities including:
- Antimicrobial Activity : Triazole derivatives are known to inhibit fungal growth by targeting lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.
- Anticancer Activity : The triazole ring has been associated with antiproliferative effects against various cancer cell lines. For instance, related compounds have shown significant inhibition of cell growth in MCF-7 breast cancer cells with IC50 values in the nanomolar range .
Antiproliferative Effects
Table 1 summarizes the antiproliferative activity of related triazole compounds against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 13e | MCF-7 (breast) | 0.046 | Inhibition of tubulin polymerization |
| Compound 4e | HeLa (cervical) | 0.56 | Cytostatic effects |
| Compound 3 | A549 (lung) | 7.3 | Induction of apoptosis |
These findings suggest that the presence of the triazole group is critical for the observed biological activities.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the triazole and oxolane groups can significantly influence biological activity. For example, substituents on the benzyl group enhance antiproliferative effects, indicating that careful design can lead to more potent derivatives .
Case Studies
Case Study 1: Anticancer Screening
In a study examining various triazole derivatives, it was found that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of triazole derivatives showed promising results against resistant strains of fungi. The mechanism involved disruption of fungal cell membrane integrity through inhibition of ergosterol synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
